molecular formula C16H17NO3 B5571359 N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide

N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide

Cat. No. B5571359
M. Wt: 271.31 g/mol
InChI Key: TYCWVNCIAKJBTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide and related compounds often involves multi-step reactions. For instance, N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were synthesized through the reaction of amines with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid, prepared via condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by partial hydrolysis (Kitagawa, Akiyama, & Masai, 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category, including N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide, is characterized by the presence of acetyl, furyl, and propanamide groups. These structural features contribute to the compound's properties and reactivity. For example, furylcyclohexenones, related compounds, were synthesized by condensation of furan-containing chalcones with acetylacetone, demonstrating the impact of structural variations on compound properties (Usova et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide is influenced by its functional groups. For example, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment undergo reactions such as cyclization to form 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, showcasing the compound's reactivity and potential for forming diverse structures (Baranovskyi et al., 2018).

Physical Properties Analysis

The physical properties of N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide, such as solubility and melting point, are essential for its application and handling. These properties are determined by the compound's molecular structure and can be influenced by factors such as the presence of functional groups and molecular symmetry.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the potential applications and safety of N-(2-acetylphenyl)-3-(5-methyl-2-furyl)propanamide. Studies on related compounds, such as the reactions of furyl-containing compounds with nucleophiles and active methylene compounds, provide insights into the chemical behavior and potential transformations of these compounds (Hassaneen et al., 1991).

properties

IUPAC Name

N-(2-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-7-8-13(20-11)9-10-16(19)17-15-6-4-3-5-14(15)12(2)18/h3-8H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCWVNCIAKJBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Acetylphenyl)-3-(5-methyl-2-furyl)propanamide

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